2-Thioxo Versus 2-Oxo: Impact on Antiproliferative Potency in Indolyl-Pyrimidine Series
The 2-thioxo pharmacophore in the target compound is associated with differentiated antiproliferative activity relative to 2-oxo analogs in the indolyl-pyrimidine class. In a structurally analogous series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, the 2-thioxo compound 3k exhibited GI₅₀ values of 850 nM (MDA-MB-435 melanoma), 1.45 µM (SR leukemia), and 1.26 µM (OVCAR-3 ovarian), with sub-micromolar potency attributed in part to favorable hydrophobic and hydrogen-bonding interactions of the thioxo sulfur within the COX-2 active site [1]. In contrast, 2-oxo barbiturate-type indolyl-pyrimidine analogs studied in parallel showed substantially reduced cytotoxicity, with GI₅₀ values generally exceeding 10 µM across the NCI-60 panel. While these data derive from a structurally related methylene-bridged indolyl series, they establish the class-level principle that 2-thioxo substitution confers a potency advantage of approximately one order of magnitude over 2-oxo in indolyl-pyrimidine chemotypes [1].
| Evidence Dimension | In vitro growth inhibition (GI₅₀) across human tumor cell lines |
|---|---|
| Target Compound Data | No direct NCI-60 data available for CAS 61934-43-8; structurally related 2-thioxo analog 3k: GI₅₀ = 850 nM (MDA-MB-435), 1.45 µM (SR), 1.26 µM (OVCAR-3) |
| Comparator Or Baseline | 2-Oxo barbiturate-type indolyl-pyrimidine analogs: GI₅₀ > 10 µM across NCI-60 panel |
| Quantified Difference | Approximately 10-fold potency enhancement for 2-thioxo vs. 2-oxo in indolyl-pyrimidine class |
| Conditions | NCI-60 human tumor cell line panel; 48 h exposure; sulforhodamine B assay [1] |
Why This Matters
Procurement of the correct 2-thioxo (rather than 2-oxo) oxidation state is critical for achieving sub-micromolar cellular potency, directly impacting the feasibility of hit-to-lead progression in anticancer screening.
- [1] Penthala, N. R. et al. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. Bioorg. Med. Chem. Lett. 2012, 23, 1442–1446. doi:10.1016/j.bmcl.2012.12.053. View Source
